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Cat. No.: B605784

For Researchers, Scientists, and Drug Development Professionals

AZD-8835 is a potent and selective dual inhibitor of the p110a and p1106 isoforms of
phosphoinositide 3-kinase (PI3K), a key signaling node frequently dysregulated in cancer. This
guide provides a comprehensive cross-validation of AZD-8835's efficacy across various cancer
types, based on available preclinical data. It further compares its performance with other PI3K
pathway inhibitors and details the experimental protocols utilized in these pivotal studies.

Mechanism of Action and Signhaling Pathway

AZD-8835 exerts its anti-tumor effects by inhibiting the PI3K/Akt/mTOR signaling pathway,
which is crucial for cell growth, proliferation, and survival.[1] By targeting the p110a and p110d
isoforms, AZD-8835 is particularly effective in tumors harboring activating mutations in the
PIK3CA gene, which encodes the p110a catalytic subunit.[2][3] Inhibition of this pathway
ultimately leads to cell cycle arrest and apoptosis in sensitive cancer cells.[2]
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Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of AZD-8835.
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Cross-Cancer Efficacy of AZD-8835

The efficacy of AZD-8835 has been evaluated across a range of cancer types, with a
significant emphasis on breast cancer. The sensitivity to AZD-8835 is strongly correlated with
the presence of PIK3CA mutations.[2]

In Vitro Efficacy: Growth Inhibition (GI50)

A broad panel of 209 cancer cell lines was screened to determine the 50% growth inhibition
concentration (GI50) of AZD-8835.[2] The results highlight a preferential sensitivity in cell lines
with PIK3CA mutations.[2]

Table 1: In Vitro Efficacy of AZD-8835 in a Panel of Human Cancer Cell Lines

Cancer Type Cell Line PIK3CA Status  GI50 (pM) Reference
Breast Cancer T47D H1047R Mutant 0.20 [2]
Breast Cancer MCF7 E545K Mutant 0.31 [2]
Breast Cancer BT474 K111N Mutant 0.53 [2]
Breast Cancer MDA-MB-468 Wild-Type 9.33 [2]
Mantle Cell . 0.049 (IC50 for
Jeko-1 Not Specified [4]
Lymphoma p-Akt)
Data not
) - available;
Ovarian Cancer PEO1 Not Specified - [5]
sensitizes to
tamoxifen
46.9% of mutant
) lines sensitive
] 209 cell line 32 Mutant, 177
Various Cancers ] (GI50 <1 um) [2]
panel Wild-Type

vs. 7.7% of wild-

type lines

In Vivo Efficacy: Tumor Growth Inhibition
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Preclinical xenograft models have been instrumental in evaluating the in vivo anti-tumor activity
of AZD-8835.

Table 2: In Vivo Efficacy of AZD-8835 in Xenograft Models

Tumor Growth

Xenograft Treatment o
Cancer Type Inhibition (TGI) Reference
Model Schedule .
| Regression
25 mg/kg BID,
Breast Cancer BT474 ) 93% TGl [2]
continuous
25 mg/kg BID, )
Breast Cancer MCF7 ) 25% Regression [2]
continuous

100 mg/kg, days )
Breast Cancer BT474 36% Regression [6]
1 & 4 BID (IHDS)

_ 34.1% Tumor
Ovarian Cancer ES2 50 mg/kg o [4]
Inhibition

_ 52.2% Tumor
Ovarian Cancer ES2 100 mg/kg o [4]
Inhibition

Ovarian Cancer
. . 56.3% Tumor
(Cisplatin- ES2/CP 50 mg/kg o [4]
. Inhibition
Resistant)

Ovarian Cancer
) ) 90.4% Tumor
(Cisplatin- ES2/CP 100 mg/kg o [4]
) Inhibition
Resistant)

Comparison with Other PI3K Pathway Inhibitors

While direct head-to-head preclinical studies are limited, data from various studies allow for an
indirect comparison of AZD-8835 with other PI3K inhibitors like alpelisib (BYL719) and taselisib
(GDCO0032), as well as the Akt inhibitor AZD5363.

Table 3: Comparison of In Vivo Efficacy of AZD-8835 and Other PI3K/Akt Inhibitors in Ovarian
Cancer
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Tumor
o Xenograft Treatment o
Inhibitor Target(s) Inhibition Reference
Model Dose

Rate
AZD-8835 PI3Ka, PI3Kd  ES2 50 mg/kg 34.1% [4]
AZD-8835 PI3Ka, PI3Kd  ES2 100 mg/kg 52.2% [4]
AZD8186 PI3KB, PI3Kd ES2 25 mg/kg 32.6% [4]
AZD8186 PI3KB, PI3Kd  ES2 50 mg/kg 44.6% [4]
AZD5363 Akt1/2/3 ES2 75 mg/kg 46.2% [4]
AZD5363 Akt1/2/3 ES2 150 mg/kg 43.5% [4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below
are summaries of the key experimental protocols used in the cited studies.

Cell Proliferation Assays

o Method: Growth inhibition (G150) was determined across a panel of 209 cancer cell lines.
Cells were typically seeded in 384-well plates and treated with a range of AZD-8835
concentrations for a specified period (e.g., 72 hours). Cell viability was assessed using
assays such as CellTiter-Glo.[2]

o Data Analysis: GI50 values, the concentration of the drug that inhibits cell growth by 50%,
were calculated from dose-response curves.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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